REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:6][CH:5]([C:7]([O:9]C)=[O:8])[CH2:4]1.[ClH:12]>O1CCOCC1>[ClH:12].[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])[CH2:4]1 |f:3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organics were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the aqueous residue was treated with MeCN
|
Type
|
TEMPERATURE
|
Details
|
frozen
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C1CC(C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 686 mg | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |